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Compound of Interest

Compound Name: Cl-4AS-1

Cat. No.: B1278181 Get Quote

An in-depth exploration of the chemical structure, properties, and biological activity of the

potent androgen receptor agonist and 5α-reductase inhibitor, Cl-4AS-1.

Introduction
Cl-4AS-1 is a synthetic steroidal compound that has garnered significant interest within the

scientific community for its dual activity as a potent agonist of the androgen receptor (AR) and

an inhibitor of 5α-reductase.[1][2][3] Structurally classified as a 4-azasteroid, Cl-4AS-1's unique

profile makes it a valuable tool for research into androgen signaling pathways and a potential

lead compound in the development of novel therapeutics for a range of androgen-dependent

conditions. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of Cl-4AS-1, supplemented with detailed

experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Properties
Cl-4AS-1, formally known as (4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)-N-(2-

Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-

indeno[5,4-f]quinoline-7-carboxamide, is a complex molecule with the chemical formula

C₂₆H₃₃ClN₂O₂.[4][5][6] Its structure is characterized by the replacement of a carbon atom with a

nitrogen atom at the 4-position of the steroid A-ring, a defining feature of 4-azasteroids.
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The key physicochemical and bioactivity data for Cl-4AS-1 are summarized in the tables below

for easy reference and comparison.

Property Value

Molecular Formula C₂₆H₃₃ClN₂O₂

Molecular Weight 441.01 g/mol

CAS Number 188589-66-4

Appearance White to off-white solid

Solubility in DMSO < 4.41 mg/mL

Solubility in Ethanol < 4.41 mg/mL

Storage Room temperature

Bioactivity IC₅₀ Value

Androgen Receptor (AR) Agonist 12 nM

5α-Reductase Type I Inhibitor 6 nM

5α-Reductase Type II Inhibitor 10 nM

Biological Activity and Signaling Pathways
Cl-4AS-1 exerts its biological effects through two primary mechanisms: potent agonism of the

androgen receptor and inhibition of 5α-reductase enzymes.

Androgen Receptor Agonism
As a potent agonist, Cl-4AS-1 mimics the action of endogenous androgens like

dihydrotestosterone (DHT) by binding to and activating the androgen receptor.[5] This

activation initiates a signaling cascade that ultimately leads to the regulation of target gene

expression. The canonical androgen receptor signaling pathway is depicted below.
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Cl-4AS-1 Activated Androgen Receptor Signaling Pathway

Upon binding of Cl-4AS-1, the androgen receptor dissociates from heat shock proteins,

dimerizes, and translocates to the nucleus where it binds to androgen response elements

(AREs) on the DNA, thereby modulating the transcription of androgen-responsive genes.

5α-Reductase Inhibition
Cl-4AS-1 is also a potent inhibitor of both type I and type II isoforms of 5α-reductase.[1][2][5]

This enzyme is responsible for the conversion of testosterone to the more potent androgen,

dihydrotestosterone (DHT). By inhibiting this conversion, Cl-4AS-1 can reduce the overall

androgenic signal in tissues where 5α-reductase is active.
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Inhibition of 5α-Reductase by Cl-4AS-1

Regulation of MMP-1 Promoter Activity
Research has indicated that androgens can regulate the expression of matrix

metalloproteinases (MMPs). Cl-4AS-1 has been shown to repress MMP-1 promoter activity.[5]

This suggests a role for Cl-4AS-1 in modulating tissue remodeling and other processes where

MMP-1 is involved. The androgen receptor can exert this effect through interaction with the

MMP-1 gene promoter.
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Repression of MMP-1 Promoter Activity by Activated AR

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

characterization of Cl-4AS-1.

Synthesis of Cl-4AS-1 (Representative Workflow)
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While a specific protocol for Cl-4AS-1 is not publicly available, the synthesis of similar 4-

azasteroid N-(2-chlorophenyl)-carboxamide derivatives generally follows the workflow depicted

below.[7][8][9][10][11]

Steroid Precursor

A-Ring Cleavage and Azacyclization

Formation of 4-Azasteroid Core

Introduction of N-(2-chlorophenyl)carboxamide Side Chain

Purification (e.g., Chromatography)

Cl-4AS-1
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General Synthesis Workflow for 4-Azasteroid Derivatives

Methodology:

A-Ring Cleavage and Azacyclization: A suitable steroid precursor undergoes oxidative

cleavage of the A-ring. The resulting seco-steroid is then treated with an ammonia source to

facilitate the formation of the 4-aza-lactone intermediate.

Formation of the 4-Azasteroid Core: The lactam is then subjected to further reactions to

establish the final 4-azasteroid core structure.

Side Chain Introduction: The N-(2-chlorophenyl)carboxamide side chain is introduced at the

C-17 position, typically through an amide coupling reaction with the corresponding carboxylic

acid derivative of the steroid core and 2-chloroaniline.

Purification: The final product is purified using standard techniques such as column

chromatography and recrystallization to yield pure Cl-4AS-1.

Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) of Cl-4AS-1 for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled

androgen (e.g., [³H]-mibolerone) for binding to the androgen receptor.

Protocol:

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a

suitable source, such as rat prostate tissue or AR-expressing cell lines.[12][13][14]

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration

of [³H]-mibolerone and varying concentrations of Cl-4AS-1. Include control wells for total

binding (no competitor) and non-specific binding (excess unlabeled ligand).

Separation: Separate the bound from free radioligand. A common method is hydroxylapatite

(HAP) adsorption, where the receptor-ligand complex binds to the HAP, which is then

pelleted by centrifugation.
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Quantification: After washing the pellet, the amount of bound radioactivity is quantified using

a liquid scintillation counter.

Data Analysis: Calculate the percentage of specific binding at each concentration of Cl-4AS-
1. The IC₅₀ value is determined by plotting the percentage of specific binding against the log

of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

5α-Reductase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of Cl-4AS-1 against 5α-reductase.

Principle: This assay measures the ability of a test compound to inhibit the conversion of a

substrate (e.g., testosterone) to its 5α-reduced product (DHT) by 5α-reductase.

Protocol:

Enzyme Source: Prepare a microsomal fraction containing 5α-reductase from a suitable

tissue source, such as rat liver or prostate.[15][16][17][18][19]

Reaction Mixture: In a reaction tube, combine the microsomal preparation, a saturating

concentration of testosterone (often radiolabeled, e.g., [³H]-testosterone), and the cofactor

NADPH.

Inhibition: Add varying concentrations of Cl-4AS-1 to the reaction mixtures. Include control

tubes with no inhibitor.

Incubation and Termination: Incubate the reactions at 37°C for a defined period. Stop the

reaction by adding a quenching solvent (e.g., ethyl acetate).

Extraction and Separation: Extract the steroids from the aqueous phase. Separate the

substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or

high-performance liquid chromatography (HPLC).

Quantification: Quantify the amount of DHT produced. If a radiolabeled substrate was used,

this can be done by scintillation counting of the DHT spot/fraction.

Data Analysis: Calculate the percentage of inhibition at each Cl-4AS-1 concentration.

Determine the IC₅₀ value from a dose-response curve.[20][21][22]
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MMP-1 Promoter Activity Assay (Luciferase Reporter
Assay)
Objective: To assess the effect of Cl-4AS-1 on the transcriptional activity of the MMP-1

promoter.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of

the MMP-1 promoter. Changes in luciferase activity reflect changes in promoter activity.

Protocol:

Cell Culture and Transfection: Culture a suitable cell line (e.g., a human cell line responsive

to androgens). Co-transfect the cells with an androgen receptor expression vector and a

reporter plasmid containing the firefly luciferase gene driven by the MMP-1 promoter. A

second reporter plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can

be co-transfected for normalization.[23][24][25][26][27]

Treatment: Treat the transfected cells with varying concentrations of Cl-4AS-1. Include a

vehicle control.

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the

cellular contents, including the expressed luciferase enzymes.

Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and

measure the resulting luminescence using a luminometer. If a dual-luciferase system is

used, measure both firefly and Renilla luciferase activity.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency and cell number. Express the results as a fold change or

percentage of the vehicle control.

Conclusion
Cl-4AS-1 is a valuable pharmacological tool with a well-defined chemical structure and a

potent dual mechanism of action. Its ability to act as a strong androgen receptor agonist while

simultaneously inhibiting 5α-reductase provides a unique profile for investigating the

complexities of androgen signaling. The data and protocols presented in this technical guide
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are intended to support researchers, scientists, and drug development professionals in their

efforts to further explore the therapeutic potential of Cl-4AS-1 and related compounds in

various androgen-dependent physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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